N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide
Description
N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide is a complex organic compound that features an adamantane moiety, a trifluoromethyl group, and a pyrrolidine ring
Properties
IUPAC Name |
N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N2O2/c1-11(23-3-2-17(25,10-23)18(19,20)21)15(24)22-16-7-12-4-13(8-16)6-14(5-12)9-16/h11-14,25H,2-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFHFWYGATUFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)N4CCC(C4)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction with a suitable alkylating agent.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is formed via cyclization reactions, often involving amines and aldehydes or ketones.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The amide bond can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide bond may produce an amine.
Scientific Research Applications
N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptidomimetics and other bioactive molecules.
Biology: Its unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Materials Science: The compound’s stability and functional groups make it suitable for the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, while the trifluoromethyl group enhances metabolic stability and lipophilicity. These features allow the compound to bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]acetamide
- N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]butanamide
Uniqueness
Compared to similar compounds, N-(1-adamantyl)-2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanamide offers a unique combination of structural features that enhance its stability, lipophilicity, and potential biological activity. The presence of the trifluoromethyl group, in particular, distinguishes it from other adamantane derivatives, providing unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
